Cas no 1114945-15-1 (3-(3-chlorophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine)

3-(3-Chlorophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine is a heterocyclic compound featuring a pyridazine core linked to a chlorophenyl group and a substituted 1,2,4-oxadiazole moiety via a sulfanyl bridge. This structure suggests potential utility in medicinal chemistry, particularly as a scaffold for designing bioactive molecules. The presence of electron-rich dimethoxyphenyl and chlorophenyl groups may enhance binding affinity in target interactions, while the oxadiazole ring contributes to metabolic stability. Its modular design allows for further derivatization, making it a versatile intermediate for drug discovery. The compound's unique combination of functional groups could be advantageous in developing enzyme inhibitors or receptor modulators with tailored pharmacokinetic properties.
3-(3-chlorophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine structure
1114945-15-1 structure
商品名:3-(3-chlorophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine
CAS番号:1114945-15-1
MF:C21H17ClN4O3S
メガワット:440.902682065964
CID:5387230

3-(3-chlorophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine 化学的及び物理的性質

名前と識別子

    • 3-(3-Chlorophenyl)-6-[[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thio]pyridazine
    • 3-(3-chlorophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine
    • インチ: 1S/C21H17ClN4O3S/c1-27-17-8-6-14(11-18(17)28-2)21-23-19(29-26-21)12-30-20-9-7-16(24-25-20)13-4-3-5-15(22)10-13/h3-11H,12H2,1-2H3
    • InChIKey: OCOIXIYXWGNRSI-UHFFFAOYSA-N
    • ほほえんだ: C1(C2=CC=CC(Cl)=C2)=NN=C(SCC2ON=C(C3=CC=C(OC)C(OC)=C3)N=2)C=C1

じっけんとくせい

  • 密度みつど: 1.43±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 659.5±65.0 °C(Predicted)
  • 酸性度係数(pKa): 0.61±0.10(Predicted)

3-(3-chlorophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3382-5530-30mg
3-(3-chlorophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine
1114945-15-1 90%+
30mg
$119.0 2023-04-26
Life Chemicals
F3382-5530-50mg
3-(3-chlorophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine
1114945-15-1 90%+
50mg
$160.0 2023-04-26
Life Chemicals
F3382-5530-10μmol
3-(3-chlorophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine
1114945-15-1 90%+
10μl
$69.0 2023-04-26
Life Chemicals
F3382-5530-5mg
3-(3-chlorophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine
1114945-15-1 90%+
5mg
$69.0 2023-04-26
Life Chemicals
F3382-5530-3mg
3-(3-chlorophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine
1114945-15-1 90%+
3mg
$63.0 2023-04-26
Life Chemicals
F3382-5530-25mg
3-(3-chlorophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine
1114945-15-1 90%+
25mg
$109.0 2023-04-26
Life Chemicals
F3382-5530-2mg
3-(3-chlorophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine
1114945-15-1 90%+
2mg
$59.0 2023-04-26
Life Chemicals
F3382-5530-1mg
3-(3-chlorophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine
1114945-15-1 90%+
1mg
$54.0 2023-04-26
Life Chemicals
F3382-5530-40mg
3-(3-chlorophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine
1114945-15-1 90%+
40mg
$140.0 2023-04-26
Life Chemicals
F3382-5530-20μmol
3-(3-chlorophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine
1114945-15-1 90%+
20μl
$79.0 2023-04-26

3-(3-chlorophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine 関連文献

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3-(3-chlorophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazineに関する追加情報

Introduction to Compound with CAS No. 1114945-15-1 and Product Name: 3-(3-chlorophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine

Compound with the CAS number 1114945-15-1 and the product name 3-(3-chlorophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The molecular structure of this compound features a pyridazine core substituted with a chlorophenyl group at the 3-position and a sulfanyl group linked to a 1,2,4-oxadiazole moiety, which is further connected to another dimethoxyphenyl group. This intricate arrangement not only contributes to its distinct chemical profile but also opens up numerous possibilities for its use in drug development.

The 3-chlorophenyl group is known for its ability to enhance binding affinity and selectivity in drug molecules. Its presence in this compound suggests that it may interact effectively with biological targets, making it a valuable candidate for further investigation. Additionally, the sulfanyl group plays a crucial role in modulating the electronic properties of the molecule, which can influence its pharmacokinetic behavior. The combination of these functional groups with the pyridazine core creates a versatile scaffold that can be modified to explore different therapeutic pathways.

The 1,2,4-oxadiazole moiety is another key feature of this compound. Oxadiazoles are heterocyclic compounds that have been widely studied for their biological activity. They are known to exhibit a range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. In this compound, the oxadiazole ring is connected to a methyl sulfanyl group, which further enhances its potential as a pharmacophore. This modification can influence the compound's solubility, bioavailability, and overall efficacy.

The dimethoxyphenyl group at the 5-position of the oxadiazole ring adds another layer of complexity to the molecule. Dimethoxyphenyl groups are often incorporated into drug molecules due to their ability to improve metabolic stability and binding interactions. The presence of two methoxy groups provides additional electronic effects that can fine-tune the compound's biological activity. This feature makes it particularly interesting for researchers looking to develop novel therapeutic agents.

Recent studies in medicinal chemistry have highlighted the importance of multifunctional scaffolds in drug design. Compounds that combine multiple pharmacophores can offer enhanced therapeutic benefits by targeting multiple pathways simultaneously. The structure of 3-(3-chlorophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine aligns well with this concept. Its complex architecture allows for the exploration of various biological targets, making it a promising candidate for further research.

One of the most exciting aspects of this compound is its potential application in oncology research. Pyridazine derivatives have shown promise as anticancer agents due to their ability to inhibit key enzymes involved in cell proliferation and survival. The structural features of this compound suggest that it may be able to interact with these enzymes effectively. Additionally, the presence of functional groups that can modulate oxidative stress responses makes it an attractive candidate for developing treatments against cancer-related oxidative damage.

In addition to oncology applications, this compound has potential uses in other therapeutic areas as well. For instance, its structural similarity to known antimicrobial agents suggests that it may exhibit similar properties when tested against bacterial or fungal pathogens. The sulfanyl group and oxadiazole moiety are particularly interesting from this perspective, as they are known to interact with biological targets involved in microbial metabolism and cell wall synthesis.

The development of new drugs often involves extensive computational modeling and experimental validation. Computational methods such as molecular docking and quantum mechanics simulations can provide valuable insights into how this compound interacts with biological targets at the molecular level. These studies can help researchers identify potential binding sites and optimize the compound's structure for improved efficacy and selectivity.

Experimental validation is equally important in confirming the theoretical predictions made through computational studies. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide detailed information about the compound's three-dimensional structure and dynamics. These data are essential for understanding how the compound behaves within biological systems and for guiding further modifications.

The synthesis of complex molecules like 3-(3-chlorophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine requires careful planning and expertise in organic chemistry techniques. Multi-step synthetic routes must be designed to introduce each functional group at the correct position while maintaining high yields and purity levels throughout each step. Advances in synthetic methodologies have made it possible to construct such complex molecules more efficiently than ever before.

The pharmaceutical industry continues to invest heavily in research aimed at discovering new therapeutic agents based on novel chemical scaffolds like this one. Companies are particularly interested in compounds that offer multiple advantages over existing treatments—such as improved efficacy or reduced side effects—and can be developed into marketable drugs more quickly through streamlined synthetic routes or computational optimizations.

In conclusion,3-(3-chlorophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine (CAS No., 1114945-15-1) represents an exciting opportunity for researchers working on next-generation pharmaceuticals due to its unique structural features, multifunctional nature,and potential applications across multiple therapeutic areas including oncology, antimicrobial therapy,and beyond.
Its development underscores ongoing efforts within both academiaand industryto push forward innovation by exploring new chemical spaces, leveraging computational tools,and refining synthetic methodologies.
As our understanding grows,it is likely that compounds like these will continue playing pivotal rolesin advancing medical science toward more effective treatments for diverse diseases.
By combining cutting-edge design principleswith rigorous experimental validation,the full potential of such molecules will gradually come into focus, offering hope for improved healthcare outcomes worldwide.

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